An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (CAS No. 874773-65-6)
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzenesulfonyl chloride (CAS No. 874773-65-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-dichloro-5-fluorobenzenesulfonyl chloride, a halogenated aromatic sulfonyl chloride of interest in medicinal chemistry and organic synthesis. As a reactive building block, its utility lies in the facile introduction of the 2,4-dichloro-5-fluorobenzenesulfonyl moiety, a functional group with potential to modulate the physicochemical and pharmacological properties of target molecules. This document delves into its synthesis, chemical properties, reactivity, and safe handling, offering a foundational resource for its application in research and development.
Chemical Identity and Physicochemical Properties
2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a polysubstituted benzene derivative containing three electron-withdrawing halogen atoms and a highly reactive sulfonyl chloride group. These features govern its chemical behavior and potential applications.
| Property | Value | Source(s) |
| CAS Number | 874773-65-6 | [1] |
| Molecular Formula | C₆H₂Cl₃FO₂S | [1] |
| Molecular Weight | 263.50 g/mol | [2] |
| Physical State | Liquid (at standard conditions) | [1] |
| Boiling Point | Data not available; estimated to be >200 °C at atmospheric pressure | N/A |
| Melting Point | Not applicable (liquid at room temperature) | [1] |
| Density | Data not available | N/A |
| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., chloroform, dichloromethane, THF). | [1] |
Structure:
Caption: Chemical structure of 2,4-dichloro-5-fluorobenzenesulfonyl chloride.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Chlorosulfonylation
The reaction proceeds via an electrophilic aromatic substitution, where chlorosulfonic acid serves as both the solvent and the electrophilic reagent. The regioselectivity is directed by the existing substituents on the benzene ring. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The sulfonation is expected to occur at the position that is sterically accessible and electronically favored.
Caption: Proposed synthesis of 2,4-dichloro-5-fluorobenzenesulfonyl chloride.
Exemplary Experimental Protocol (Adapted from a related procedure)
This protocol is based on the established synthesis of 2,4-dichlorobenzenesulfonyl chloride from 1,3-dichlorobenzene and should be optimized for the specific starting material.[3]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (or another suitable aprotic solvent)
-
Crushed ice
-
Deionized water
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved).
-
Charge the flask with chloroform and cool to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid (approximately 4-5 molar equivalents) to the cooled chloroform.
-
Once the addition is complete and the mixture is homogeneous, add 1,3-dichloro-4-fluorobenzene (1 molar equivalent) dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and will generate a significant amount of HCl gas.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-fluorobenzenesulfonyl chloride.
-
The product can be further purified by vacuum distillation if necessary.
Causality in Experimental Design:
-
Low Temperature: The initial reaction is performed at low temperature to control the exothermicity of mixing chlorosulfonic acid and to prevent undesired side reactions.
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material.
-
Ice Quench: The reaction is quenched on ice to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride product.
-
Aqueous Workup: Washing with water and brine removes any remaining acid and water-soluble byproducts.
Reactivity and Applications in Drug Discovery
The primary utility of 2,4-dichloro-5-fluorobenzenesulfonyl chloride lies in its ability to act as an electrophile in reactions with nucleophiles, most notably amines, to form sulfonamides.
Synthesis of Sulfonamides
The reaction of 2,4-dichloro-5-fluorobenzenesulfonyl chloride with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds.
Caption: General reaction scheme for the synthesis of sulfonamides.
Exemplary Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichloro-5-fluorobenzenesulfonyl chloride (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography or recrystallization.
Rationale for the 2,4-Dichloro-5-fluoro Substitution Pattern in Medicinal Chemistry
While specific examples of drugs containing the 2,4-dichloro-5-fluorobenzenesulfonyl moiety are not prominent in the literature, the inclusion of fluorine and chlorine atoms on a phenyl ring is a common strategy in drug design for several reasons:
-
Modulation of Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP for a related isomer, 2,4-dichloro-3-fluorobenzenesulfonyl chloride, is 3.06, indicating significant lipophilicity.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[4]
-
Enhanced Binding Affinity: The highly electronegative fluorine atom can engage in favorable interactions with target proteins, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[4]
-
Conformational Control: The steric bulk and electronic properties of the chlorine and fluorine atoms can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for 2,4-dichloro-5-fluorobenzenesulfonyl chloride is not publicly available, the following are predicted characteristic signals based on the structure and data from analogous compounds.
-
¹H NMR: The molecule has two aromatic protons. Due to the complex coupling with each other and with the fluorine atom, they would likely appear as two distinct doublets of doublets in the downfield region (approximately 7.5-8.5 ppm).
-
¹³C NMR: Approximately six signals would be expected in the aromatic region (110-150 ppm). The carbons directly bonded to fluorine would show a large C-F coupling constant.
-
¹⁹F NMR: A single resonance would be expected, with coupling to the adjacent aromatic protons.
-
IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl chloride group would be expected around 1370-1390 cm⁻¹ (asymmetric SO₂ stretch) and 1170-1190 cm⁻¹ (symmetric SO₂ stretch).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Safety, Handling, and Storage
2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification: [1]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).
-
Eye Damage/Irritation: Causes serious eye damage (H318).
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).
-
Reactivity: Reacts with water, generating heat and toxic gases (e.g., HCl).[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator.
Handling and Storage:
-
Handle only in a well-ventilated fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from moisture, heat, sparks, and open flames.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incompatible with bases and strong oxidizing agents.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[1]
Conclusion
2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a reactive chemical intermediate with significant potential for use in the synthesis of novel sulfonamides for drug discovery and other applications. Its synthesis can be reasonably achieved through the chlorosulfonylation of 1,3-dichloro-4-fluorobenzene. The presence of the dichloro-fluoro substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds. Due to its hazardous nature, strict adherence to safety protocols is essential when handling and using this reagent. This guide provides a foundational understanding to enable its safe and effective use in the laboratory.
References
- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. CN103274929A. ()
- Google Patents. Process for preparing fluorobenzene-sulfonyl fluorides. EP0032077A1. ()
- Google Patents. Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. CN107118096B. ()
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Eureka | Patsnap. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. ([Link])
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A. ()
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PubChem. Compound Summary for 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. ([Link])
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